N-glycolylneuraminic acid

Catalog No.
S750697
CAS No.
1113-83-3
M.F
C11H19NO10
M. Wt
325.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-glycolylneuraminic acid

CAS Number

1113-83-3

Product Name

N-glycolylneuraminic acid

IUPAC Name

(4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C11H19NO10

Molecular Weight

325.27 g/mol

InChI

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)/t4-,5+,7+,8+,9+,11?/m0/s1

InChI Key

FDJKUWYYUZCUJX-PGIATKPXSA-N

SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O

Synonyms

N-(2-Hydroxyacetyl)neuraminic Acid; 3,5-Dideoxy-5-[(hydroxyacetyl)amino]-D-glycero-D-galacto-2-nonulosonic Acid; Glycolylneuraminic Acid;

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O

Here are some areas of scientific research involving GcNeu:

Brain development and function:

  • GcNeu is highly concentrated in the brain, particularly in the developing brain. Studies suggest it might be involved in neural cell differentiation, adhesion, and migration. Source:
  • Researchers are investigating the potential role of GcNeu in neurodevelopmental disorders like autism spectrum disorder and schizophrenia. Source:

Cancer biology:

  • GcNeu expression is often elevated in various cancer types, compared to healthy tissues. Source:
  • Researchers are studying the role of GcNeu in cancer cell proliferation, invasion, and metastasis. Source:
  • GcNeu is also being explored as a potential target for cancer diagnosis and therapy. Source:

Other areas of research:

  • GcNeu is also being investigated in other areas, including its role in immune function, inflammation, and bacterial infections. Source:

N-glycolylneuraminic acid, commonly referred to as N-glycolyl-2,3-dehydro-2-deoxyneuraminic acid, is a sialic acid derivative primarily found in non-human mammals. It differs from its more common counterpart, N-acetylneuraminic acid, by the presence of an additional hydroxyl group. This compound plays a significant role in cellular interactions and is involved in various biological processes, including inflammation and tumor progression. In humans, the synthesis of N-glycolylneuraminic acid is hindered due to a mutation in the gene CMAH, which encodes the enzyme responsible for converting N-acetylneuraminic acid to N-glycolylneuraminic acid .

  • Conversion from N-acetylneuraminic acid: This process can occur through metabolic pathways or under oxidative stress conditions, where reactive oxygen species facilitate the conversion of N-acetylneuraminic acid to N-glycolylneuraminic acid .
  • Sialyltransferase reactions: In biological systems, N-glycolylneuraminic acid is incorporated into glycoconjugates via sialyltransferases that transfer sialic acids from activated sugar nucleotides like cytidine 5′-monophosphate-sialic acid .
  • Chemoenzymatic synthesis: Advanced synthetic methods have been developed that utilize enzymes to produce N-glycolylneuraminic acid and its derivatives efficiently .

N-glycolylneuraminic acid exhibits several biological activities:

  • Cellular adhesion and signaling: It plays a crucial role in cell-cell interactions and adhesion processes, influencing immune responses and inflammatory pathways .
  • Tumor progression: Elevated levels of N-glycolylneuraminic acid have been associated with various cancers, suggesting its involvement in tumor growth and metastasis .
  • Immune response modulation: The presence of this compound in human tissues can trigger immune responses, leading to the production of antibodies against it due to its non-human origin .

N-glycolylneuraminic acid has several applications:

  • Biomedical Research: Its role in cancer biology makes it a target for research into tumor markers and therapeutic strategies .
  • Vaccine Development: Understanding its immunogenic properties can aid in vaccine design against pathogens that exploit sialic acids for host invasion .
  • Food Industry: As a component found in red meat, its study can inform dietary recommendations related to cancer risks .

Studies on the interactions of N-glycolylneuraminic acid reveal:

  • Immune Interactions: It has been shown that humans develop antibodies against this compound upon ingestion, which can influence immune responses and potentially lead to autoimmune conditions .
  • Pathogen Recognition: Certain pathogens exploit sialic acids for adhesion; understanding these interactions can help develop strategies to prevent infections .

N-glycolylneuraminic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure DifferenceUnique Features
N-acetylneuraminic acidLacks the hydroxyl group at C5Most common sialic acid; synthesized by humans
2-keto-3-deoxynonulosonic acidDifferent backbone structureFunctions as a precursor for other sialic acids
N-acetylmannosamineLacks the glycolyl modificationPrecursor for both N-acetylneuraminic and N-glycolylneuraminic acids

N-glycolylneuraminic acid's unique hydroxyl group at C5 distinguishes it from these related compounds, influencing its biological functions and interactions significantly.

This detailed overview highlights the importance of N-glycolylneuraminic acid in various biological contexts and its potential applications in research and medicine.

Physical Description

Solid

XLogP3

-4.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

325.10089580 g/mol

Monoisotopic Mass

325.10089580 g/mol

Heavy Atom Count

22

UNII

NB446XTC7L

Other CAS

1113-83-3

Wikipedia

N-Glycolylneuraminic_acid
N-Hydroxypiperidine

Dates

Modify: 2023-09-14

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